Diclofenac Methyl Ester Diclofenac Methyl Ester Diclofenac methyl ester is a hydrophobic prodrug form of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. It is more soluble than diclofenac acid in isopropylmyristate. Diclofenac methyl ester does not permeate human epidermal membranes in vitro.
An analogue of Aceclofenac
Brand Name: Vulcanchem
CAS No.: 15307-78-5
VCID: VC21333359
InChI: InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3
SMILES: COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Molecular Formula: C15H13Cl2NO2
Molecular Weight: 310.2 g/mol

Diclofenac Methyl Ester

CAS No.: 15307-78-5

VCID: VC21333359

Molecular Formula: C15H13Cl2NO2

Molecular Weight: 310.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Diclofenac Methyl Ester - 15307-78-5

Description

Diclofenac methyl ester is a hydrophobic prodrug form of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. It is synthesized by esterifying diclofenac acid with methanol, typically in the presence of an acid catalyst like sulfuric acid . This compound is notable for its increased solubility in certain solvents compared to diclofenac itself, particularly in isopropylmyristate .

Synthesis of Diclofenac Methyl Ester

The synthesis of diclofenac methyl ester involves a straightforward esterification reaction. Diclofenac acid is dissolved in dry methanol, and a few drops of concentrated sulfuric acid are added as a catalyst. The mixture is then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Synthesis Steps:

  • Preparation of Reactants: Diclofenac acid (0.02 mol) is dissolved in dry methanol (40–45 ml).

  • Addition of Catalyst: A few drops of concentrated sulfuric acid are added to the reaction mixture.

  • Reaction Conditions: The mixture is refluxed at 65°C for approximately 5–6 hours.

  • Purification: After completion, excess methanol is evaporated, and the product is purified using a separatory funnel with dichloromethane and sodium carbonate solution .

Biological Activity and Metabolism

Diclofenac methyl ester is formed through methylation reactions catalyzed by enzymes such as carboxylic acid O-methyltransferases. This transformation can occur in various biological systems, including aquatic organisms and potentially in humans . The biological activity of diclofenac methyl ester is influenced by its increased hydrophobicity, which enhances its bioavailability and potential for bioaccumulation.

Enzymatic Formation

  • Enzymes Involved: Carboxylic acid O-methyltransferases.

  • Biological Systems: Observed in adult Hyalella azteca and potentially in other organisms .

Environmental Impact

  • Bioaccumulation Potential: Higher than diclofenac due to increased hydrophobicity.

  • Toxicity Concerns: Requires further investigation to assess potential risks to aquatic ecosystems .

CAS No. 15307-78-5
Product Name Diclofenac Methyl Ester
Molecular Formula C15H13Cl2NO2
Molecular Weight 310.2 g/mol
IUPAC Name methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate
Standard InChI InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3
Standard InChIKey VETACGBDFVVKGZ-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Canonical SMILES COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Appearance Solid powder
Purity > 95%
Quantity Milligrams-Grams
Synonyms Diclofenac Methyl Ester
PubChem Compound 519102
Last Modified Aug 15 2023

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